molecular formula C8H8N4O2 B14042213 2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid CAS No. 1001754-93-3

2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid

Cat. No.: B14042213
CAS No.: 1001754-93-3
M. Wt: 192.17 g/mol
InChI Key: BZJOJDABIRSCLF-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid typically involves the cyclization of 2,3-diaminopyridine with appropriate reagents. One common method includes refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate, followed by treatment with hydrochloric acid to obtain the desired imidazopyridine derivative . Another approach involves the use of various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The compound’s ability to influence various cellular pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid is unique due to its specific structural features and the presence of both amino and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

1001754-93-3

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-amino-3-methylimidazo[4,5-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-12-6-5(11-8(12)9)2-4(3-10-6)7(13)14/h2-3H,1H3,(H2,9,11)(H,13,14)

InChI Key

BZJOJDABIRSCLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=N2)C(=O)O)N=C1N

Origin of Product

United States

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